molecular formula C9H9ClN2O4 B14880457 (Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide

(Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide

Cat. No.: B14880457
M. Wt: 244.63 g/mol
InChI Key: JWCJFQSHDLRGAB-UHFFFAOYSA-N
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Description

(Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide is a synthetic organic compound characterized by the presence of a chlorinated benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Chlorination: Introduction of the chlorine atom at the 7-position of the benzo[d][1,3]dioxole ring can be carried out using chlorinating agents such as thionyl chloride or N-chlorosuccinimide.

    Coupling Reaction: The chlorinated benzo[d][1,3]dioxole is then coupled with an appropriate hydroxylamine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the imidamide group can yield corresponding amines.

    Substitution: The chlorine atom on the benzo[d][1,3]dioxole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out under basic conditions using reagents like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and inhibition mechanisms. Its structural features make it a candidate for investigating the activity of various biological targets.

Medicine

In medicinal chemistry, (Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The hydroxylamine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The benzo[d][1,3]dioxole core may also interact with hydrophobic pockets within proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (7-chlorobenzo[d][1,3]dioxol-5-yl)boronic acid
  • 1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide

Uniqueness

(Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N’-hydroxyacetimidamide is unique due to its combination of a chlorinated benzo[d][1,3]dioxole core and a hydroxylamine moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.63 g/mol

IUPAC Name

2-[(7-chloro-1,3-benzodioxol-5-yl)oxy]-N'-hydroxyethanimidamide

InChI

InChI=1S/C9H9ClN2O4/c10-6-1-5(14-3-8(11)12-13)2-7-9(6)16-4-15-7/h1-2,13H,3-4H2,(H2,11,12)

InChI Key

JWCJFQSHDLRGAB-UHFFFAOYSA-N

Isomeric SMILES

C1OC2=C(O1)C(=CC(=C2)OC/C(=N/O)/N)Cl

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)OCC(=NO)N)Cl

Origin of Product

United States

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